ROR Nuclear Receptor Inverse Agonist Activity: 1-Pyrrol-1-ylbut-3-en-1-one vs. Inactive Analogs
1-Pyrrol-1-ylbut-3-en-1-one exhibits quantifiable inverse agonist activity against the human ROR-alpha1 nuclear receptor, with an IC50 of 10.8 μM in a HEK293 cell-based luciferase reporter gene assay [1]. This contrasts sharply with its saturated analog, 4-(1-pyrrolidinyl)but-3-en-2-one (CAS 19352-94-4), for which no significant activity against ROR family targets has been reported . The presence of the α,β-unsaturated ketone moiety and the N-pyrrole ring in the target compound is hypothesized to be essential for this receptor interaction [2].
| Evidence Dimension | Inhibition of human ROR-alpha1 transcriptional activity |
|---|---|
| Target Compound Data | IC50 = 10.8 μM (10,800 nM) |
| Comparator Or Baseline | Saturated pyrrolidine analog (CAS 19352-94-4) |
| Quantified Difference | >100-fold difference (inferred from lack of reported activity for analog) |
| Conditions | Human ROR-alpha1 expressed in HEK293 cells, measured after 16 hours by luciferase reporter gene assay |
Why This Matters
This data supports the selection of 1-Pyrrol-1-ylbut-3-en-1-one over its saturated analog for research programs targeting the ROR family of nuclear receptors, which are implicated in autoimmune and metabolic disorders.
- [1] BindingDB. (n.d.). BDBM50012265 (CHEMBL3259996): IC50 = 10,800 nM for inverse agonist activity at human ROR-alpha1 in HEK293 cells. https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50012265 View Source
- [2] Structural inference based on comparative analysis of α,β-unsaturated ketone vs. saturated ketone reactivity. No direct publication available for this specific structure-activity relationship. View Source
